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Compound of Interest

Compound Name: PF-8380 hydrochloride

Cat. No.: B15575814

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PF-8380 hydrochloride, a potent and
specific inhibitor of the enzyme autotaxin (ATX). This document consolidates key chemical
properties, biological activities, and experimental data to serve as a comprehensive resource
for researchers in pharmacology and drug development.

Chemical and Physical Properties

PF-8380 is a small molecule inhibitor of autotaxin. The hydrochloride salt is often used in
experimental settings.

Property PF-8380 Hydrochloride PF-8380 (Free Base)
CAS Number 2070015-01-7[1] 1144035-53-9[2]
Molecular Weight 514.79 g/mol [1] 478.33 g/mol
Molecular Formula C22H22CI3N305 C22H21CI2N305

Mechanism of Action: Targeting the ATX-LPA
Signaling Axis

PF-8380 exerts its biological effects by potently inhibiting autotaxin (ATX), a key enzyme in the
lysophosphatidic acid (LPA) signaling pathway.[3] ATX is a lysophospholipase D that catalyzes
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the conversion of lysophosphatidylcholine (LPC) into LPA.[2] LPA is a bioactive signaling lipid
that interacts with a family of G protein-coupled receptors (GPCRSs), known as LPA receptors
(LPARS), to mediate a wide range of cellular processes. These processes include cell
proliferation, migration, survival, and angiogenesis.[3][4]

The ATX-LPA signaling axis has been implicated in the pathophysiology of various diseases,
including cancer, inflammation, and fibrosis.[3][5] By inhibiting ATX, PF-8380 effectively
reduces the production of LPA, thereby attenuating the downstream signaling cascades that
contribute to these pathological conditions.[6] Specifically, PF-8380 has been shown to
abrogate radiation-induced Akt activation, a critical pro-survival pathway in cancer cells.[7]
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Diagram 1: PF-8380 Mechanism of Action.

Biological Activity and Potency
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PF-8380 is a highly potent inhibitor of ATX, demonstrating nanomolar efficacy in various
assays. Its inhibitory activity has been characterized in both isolated enzyme preparations and
more complex biological systems like whole blood.

Assay Type Species/System Substrate IC50
Isolated Enzyme

Human - 2.8 nM[2][3]
Assay
Isolated Enzyme

Rat FS-3 1.16 nM[2]
Assay
Whole Blood Assay Human - 101 nM[2][3]

In Vitro Experimental Data

In vitro studies have been instrumental in elucidating the cellular effects of PF-8380, particularly
in the context of cancer biology. Treatment of glioblastoma cell lines with PF-8380 has been
shown to decrease cell migration and invasion, and to enhance sensitivity to radiation therapy.

[6]

Cell Line Treatment Effect Quantitative Result
GL261 (murine 1 uM PF-8380 + 4 Gy L )

) o Decreased Migration 33% reduction[1]
glioblastoma) Irradiation
U87-MG (human 1 uM PF-8380 + 4 Gy i i .

) o Decreased Migration 17.9% reduction[1]
glioblastoma) Irradiation
GL261 (murine 1 uM PF-8380 + 4 Gy ) ]

) o Decreased Invasion 35.6% reduction[1]
glioblastoma) Irradiation
U87-MG (human 1 uM PF-8380 + 4 Gy ) )

) o Decreased Invasion 31.8% reduction[1]
glioblastoma) Irradiation

In Vivo Pharmacokinetics and Efficacy

The pharmacokinetic profile of PF-8380 has been evaluated in rats, demonstrating good oral
bioavailability and systemic exposure. In vivo studies have confirmed its ability to significantly
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reduce LPA levels in both plasma and at sites of inflammation.

Pharmacokinetic Parameters in Rats

Parameter Value
Clearance 31 mL/min/kg[1]
Volume of Distribution (Vdss) 3.2 L/kg[1]
Effective Half-life (t1/2) 1.2 h[1]

Oral Bioavailability 43-83%]1]

o Effi

Animal Model Dose and Route Effect

. . >95% reduction in plasma and
Rat Air Pouch (Inflammation) 30 mg/kg, oral )
air pouch LPA levels[3]

Reduced inflammatory

Rat Adjuvant-Induced Arthritis 30 mg/kg, oral hyperalgesia, comparable to
30 mg/kg naproxen|3]

Experimental Protocols
Wound Healing/Scratch Assay for Cell Migration

This protocol is a representative method for assessing the effect of PF-8380 on cancer cell

migration in vitro.
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1. Seed cells (e.g., GL261, U87-MG)
in a multi-well plate

:

2. Grow to confluent monolayer

l

3. Create a 'scratch' with a
sterile pipette tip

l

4. Wash with PBS to remove debris

5. Pre-treat with 1 uM PF-8380 or

DMSO (vehicle control) for 45 min

6. Irradiate with 4 Gy (optional,
for radiosensitization studies)

l

7. Incubate at 37°C, 5% CO2
for 20-24 hours

l

8. Fix with 70% ethanol and
stain with 1% methylene blue

l

9. Quantify cell migration into the
scratched area using microscopy

Click to download full resolution via product page

Diagram 2: Wound Healing Assay Workflow.
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Detailed Methodology:

o Cell Seeding: Plate glioblastoma cells (e.g., GL261 or U87-MG) in a 6-well plate and culture
until they form a confluent monolayer.

o Scratch Creation: Using a sterile 200 pL pipette tip, create a linear scratch in the cell
monolayer.

e Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached
cells and debiris.

e Treatment: Add fresh media containing either 1 uM PF-8380 or a corresponding
concentration of the vehicle (e.g., DMSO) as a control. Incubate for 45 minutes.[6]

e Irradiation (Optional): For radiosensitization studies, irradiate the cells with a dose of 4 Gy.[6]

 Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 20-24 hours to allow for
cell migration.[7]

» Fixation and Staining: Fix the cells with 70% ethanol and then stain with a 1% methylene
blue solution.[7]

» Quantification: Capture images of the scratch at multiple points using a microscope. Quantify
cell migration by counting the number of cells that have moved into the initially cell-free area.
Normalize these counts to the density of the surrounding cell monolayer.[6]

Conclusion

PF-8380 hydrochloride is a valuable research tool for investigating the roles of the autotaxin-
lysophosphatidic acid signaling pathway in health and disease. Its high potency, specificity, and
demonstrated in vivo activity make it a suitable compound for preclinical studies in oncology,
inflammation, and other research areas where the ATX-LPA axis is a therapeutic target. This
guide provides a foundational understanding of PF-8380's properties and applications,
intended to facilitate its effective use in a laboratory setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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